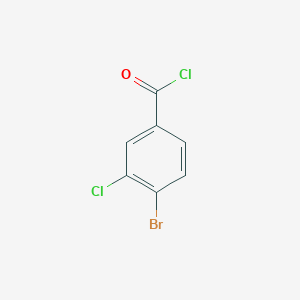

4-Bromo-3-chlorobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chlorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFADALRZHTONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-32-3 | |

| Record name | 4-bromo-3-chlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-3-chlorobenzoyl Chloride: Technical Guide to Structure, Synthesis, and Synthetic Utility

Executive Summary

4-Bromo-3-chlorobenzoyl chloride (CAS: 21900-32-3) is a high-value tri-functionalized aromatic scaffold used extensively in medicinal chemistry and agrochemical synthesis.[1] Its utility stems from the distinct reactivity profiles of its three functional groups: the highly electrophilic acyl chloride, the labile aryl bromide, and the robust aryl chloride. This hierarchy of reactivity allows for orthogonal functionalization , enabling researchers to sequentially construct complex pharmacophores with precise regiocontrol.

This guide details the physiochemical properties, validated synthesis protocols, and strategic applications of this intermediate, focusing on its role as a "privileged scaffold" modifier in drug discovery.

Part 1: Chemical Identity & Physiochemical Profile[3]

The molecule is characterized by a benzene ring substituted with a carbonyl chloride at C1, a chlorine atom at C3, and a bromine atom at C4. The presence of two different halogens in the meta and para positions relative to the acyl group creates a unique electronic environment that influences both stability and reactivity.

Table 1: Physiochemical Specifications[4]

| Property | Data | Note |

| IUPAC Name | This compound | |

| CAS Number | 21900-32-3 | Validated Identifier |

| Molecular Formula | ||

| Molecular Weight | 253.91 g/mol | |

| Physical State | Solid / Crystalline Powder | Low-melting solid |

| Melting Point | 58–60 °C | Distinct phase transition |

| Boiling Point | ~290 °C (Predicted) | Decomposes before BP at atm pressure |

| Density | ~1.8 g/cm³ (Predicted) | High density due to halogenation |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols |

| Storage | 2–8 °C, Inert Atmosphere | Hydrolysis sensitive |

Structural Analysis & Electronic Effects

-

Carbonyl Electrophilicity: The electron-withdrawing inductive effects (-I) of both the 3-Cl and 4-Br substituents significantly increase the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. This makes the compound highly reactive toward nucleophiles (amines, alcohols).

-

Steric Environment: The 3-chloro substituent provides moderate steric hindrance ortho to the 4-bromo position, which can influence catalyst binding during cross-coupling reactions at the bromine site.

Part 2: Validated Synthesis Protocol

Objective: Synthesis of this compound from 4-bromo-3-chlorobenzoic acid.

Expert Insight: While thionyl chloride (

Reagents & Equipment[3][7]

-

Precursor: 4-Bromo-3-chlorobenzoic acid (1.0 equiv).

-

Reagent: Thionyl chloride (

) (3.0–5.0 equiv). -

Catalyst: N,N-Dimethylformamide (DMF) (1–2 drops / 0.01 equiv).

-

Solvent: Toluene (optional, for temperature control) or Neat.

-

Equipment: Flame-dried round-bottom flask, reflux condenser,

drying tube or

Step-by-Step Methodology

-

Setup: In a fume hood, charge a flame-dried flask with 4-bromo-3-chlorobenzoic acid.

-

Addition: Add thionyl chloride carefully. If the scale is >10g, use Toluene (3-5 volumes) to improve heat dissipation.

-

Activation: Add catalytic DMF. Observation: Vigorous gas evolution (

, -

Reaction: Heat the mixture to reflux (75–80 °C). Maintain reflux for 2–3 hours.

-

Self-Validating Check: The reaction is complete when the suspension (acid) turns into a clear, homogeneous solution (acid chloride).

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Remove excess

via rotary evaporation under reduced pressure. -

Azeotropic Drying: Add dry toluene and evaporate again (2x) to remove trace thionyl chloride.

-

-

Isolation: The residue typically solidifies upon cooling. It can be used directly or recrystallized from dry hexane if high purity is required.

Quality Control (QC)

-

TLC Method: Do not spot the acid chloride directly (it hydrolyzes).

-

Protocol: Take a micro-aliquot of the reaction mixture

quench in dry Methanol -

Result: You should see the methyl ester (higher

) and no starting acid (lower

-

Part 3: Synthetic Utility & Reactivity Map

The power of this compound lies in its Chemo-differentiation . The reactivity order is:

-

Acyl Chloride: Reacts at

°C to RT (Nucleophilic substitution). -

Aryl Bromide: Reacts at 60–100 °C (Pd-catalyzed cross-coupling).

-

Aryl Chloride: Reacts at

°C (Requires specialized ligands).

This hierarchy allows the molecule to serve as a linchpin in convergent synthesis.

Diagram 1: Orthogonal Reactivity Workflow

Caption: Sequential functionalization strategy leveraging the reactivity difference between Acyl-Cl, Ar-Br, and Ar-Cl sites.

Key Applications

-

Amide Coupling (Schotten-Baumann Conditions): Due to the high reactivity of the acyl chloride, amide bonds can be formed with weak nucleophiles (anilines).

-

Protocol: Dissolve amine in DCM/Pyridine. Add acid chloride dropwise at 0 °C.

-

-

Friedel-Crafts Acylation: Used to synthesize diaryl ketones. The electron-withdrawing halogens deactivate the ring against self-acylation, ensuring clean reaction with the external aromatic substrate.

-

Regioselective Cross-Coupling: In a Suzuki-Miyaura coupling, the C-Br bond undergoes oxidative addition to Pd(0) much faster than the C-Cl bond. This allows the installation of a biaryl system at the 4-position while preserving the 3-Cl for later modification (e.g., amination).

Part 4: Safety & Toxicology (HSE)

Hazard Identification

-

GHS Classification: Skin Corr. 1B (H314), Eye Dam. 1 (H318).

-

Specific Hazard: Lachrymator . The compound releases HCl gas upon contact with moisture in the air or mucous membranes.

Handling Protocols

-

Moisture Control: Always handle under nitrogen or argon. Store in a desiccator or sealed container with Parafilm.

-

PPE: Double nitrile gloves, lab coat, and face shield are mandatory.

-

Spill Management: Do not use water. Cover with dry lime or soda ash (

) to neutralize the acid generated, then sweep up. -

Quenching: When disposing of excess reagent, add slowly to a large volume of ice-water/bicarbonate mixture. Never add water to the neat acid chloride.

References

-

PubChem. (n.d.).[2] Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-chlorobenzoyl chloride vs this compound Isomer Differentiation. PubChem.[3][2][4] Retrieved from [Link]

Sources

- 1. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 3-Bromo-4-chlorobenzoyl chloride | C7H3BrCl2O | CID 20229730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H3BrCl2O) [pubchemlite.lcsb.uni.lu]

- 4. 3-溴-4-氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Solubility & Handling of 4-Bromo-3-chlorobenzoyl Chloride

Part 1: Executive Summary

4-Bromo-3-chlorobenzoyl chloride is a highly electrophilic acyl chloride intermediate used primarily in the synthesis of pharmaceutical amides and esters. Unlike simple salts where solubility is a static physical property, the "solubility" of this compound is defined by its chemical stability .

Critical Directive: Do not treat solubility as a simple dissolution process. In protic solvents (water, alcohols), this compound undergoes rapid solvolysis, destroying the reagent. Successful solvation requires non-nucleophilic, aprotic organic solvents under anhydrous conditions.

Quick Select Guide:

-

Best Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene.

-

Conditional Solvents: Acetone (must be dry), Ethyl Acetate.

-

Forbidden Solvents: Water, Methanol, Ethanol, DMSO (risk of decomposition).

Part 2: Physicochemical Profile & Reactivity

To understand the solubility behavior, we must analyze the electronic structure of the molecule.

| Property | Data | Implication for Solubility |

| CAS Number | 21900-32-3 | Unique identifier for sourcing/verification. |

| Physical State | Solid (MP: ~58-60°C) | Requires dissolution for flow chemistry or homogeneous reactions. |

| Electronic Effect | -I (Inductive) from Br/Cl | The Halogens withdraw electron density from the ring, making the carbonyl carbon highly electrophilic . |

| Hydrophobicity | High (Lipophilic) | Poor solubility in non-polar aliphatics (e.g., Hexane) without co-solvents. |

The "Reactive Solubility" Paradox

For acid chlorides, we distinguish between physical solubility (solvation) and chemical compatibility. The electron-withdrawing nature of the 3-Chloro and 4-Bromo substituents destabilizes the carbonyl, making it more susceptible to nucleophilic attack than unsubstituted benzoyl chloride.

Part 3: Solvent Compatibility Matrix

The following table categorizes solvents based on solvation power and chemical inertness .

Table 1: Solvent Selection Guide

| Solvent Class | Specific Solvent | Solubility Rating | Stability | Recommendation |

| Chlorinated | Dichloromethane (DCM) | Excellent | High | Primary Choice. Low BP allows easy removal. |

| Chlorinated | Chloroform ( | Excellent | High | Good alternative if higher boiling point is needed. |

| Ethers | THF | Good | Moderate | Use Anhydrous. Commercial THF often contains water/peroxides. |

| Aromatic | Toluene | Good | High | Ideal for reflux reactions (>100°C). |

| Esters | Ethyl Acetate | Moderate | Moderate | Acceptable, but transesterification is a theoretical risk at high T. |

| Polar Aprotic | DMF / DMSO | High | Unstable | AVOID. DMF can form Vilsmeier-type intermediates; DMSO causes oxidation. |

| Protic | Methanol / Ethanol | N/A | Reactive | FORBIDDEN. Rapid conversion to methyl/ethyl esters. |

| Protic | Water | N/A | Reactive | FORBIDDEN. Rapid hydrolysis to carboxylic acid + HCl gas. |

Part 4: Mechanistic Insights & Visualization

Solvent Selection Logic

The following decision tree illustrates the logical flow for selecting a solvent for this compound.

Figure 1: Decision logic for solvent selection emphasizing exclusion of nucleophilic and reactive species.

The Solvolysis Trap

Why is water/alcohol strictly forbidden? The mechanism below demonstrates the irreversible degradation pathway.

Figure 2: Solvolysis mechanism.[1] The chloride is a good leaving group, driving the reaction forward irreversibly in the presence of protic solvents.

Part 5: Experimental Handling Protocols

Protocol A: Anhydrous Dissolution (Standard)

Objective: Prepare a 0.5 M solution in DCM for amide coupling.

-

Preparation:

-

Dry all glassware in an oven (>120°C) for at least 2 hours.

-

Purge the reaction flask with Nitrogen (

) or Argon.

-

-

Solvent Check:

-

Ensure Dichloromethane (DCM) is anhydrous (water content <50 ppm).

-

Tip: Store DCM over activated 3Å or 4Å molecular sieves for 24 hours prior to use.

-

-

Dissolution:

-

Weigh the solid this compound rapidly to minimize exposure to humid air.

-

Transfer to the flask and seal with a septum.

-

Inject DCM via syringe under inert atmosphere.

-

Swirl gently; the solid should dissolve instantly at room temperature.

-

Protocol B: Handling "Frozen" Joints

Acid chlorides often hydrolyze slightly on the threads of glass containers, forming HCl and "freezing" the cap.

-

Prevention: Always wipe the threads of the storage bottle with a dry Kimwipe before closing. Wrap with Parafilm.

-

Remedial: If a bottle is stuck, use a heat gun gently on the neck (if solvent free) or an ultrasonic bath to loosen the crystallized hydrolysis products.

Part 6: Storage & Troubleshooting

| Issue | Cause | Solution |

| White Precipitate | Hydrolysis has occurred; Benzoic acid derivative formed. | Filter the solution under inert gas. Recrystallize the solid if purity is critical. |

| Fuming | Release of HCl gas due to moisture contact. | Vent into a fume hood or a scrubber containing aqueous NaOH. |

| Darkening Color | Decomposition or reaction with trace impurities. | Distill under reduced pressure if the compound is liquid/low-melting, or recrystallize from dry Hexane/Toluene. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12213076, this compound. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.

- Reichardt, C., & Welton, T. (2010).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Methodological & Application

Friedel-Crafts acylation using 4-Bromo-3-chlorobenzoyl chloride

Application Note: High-Efficiency Friedel-Crafts Acylation using 4-Bromo-3-chlorobenzoyl Chloride

Executive Summary

This application note details the protocol for utilizing This compound (CAS: 21900-32-3) as an electrophilic acylating agent in Friedel-Crafts reactions. This reagent is a critical building block in medicinal chemistry, enabling the synthesis of poly-functionalized diaryl ketones (benzophenones).

Strategic Value: The resulting scaffold contains two chemically distinct halogen handles (4-Br and 3-Cl). These positions exhibit orthogonal reactivity in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the sequential and regioselective introduction of complex pharmacophores.

Reagent Profile & Chemical Properties

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 21900-32-3 |

| Molecular Formula | C₇H₃BrCl₂O |

| Molecular Weight | 253.91 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 58–60 °C |

| Storage | Inert atmosphere (Argon/Nitrogen), 2–8 °C. Moisture sensitive.[1] |

| Solubility | Soluble in DCM, CHCl₃, THF; hydrolyzes in water. |

Mechanistic Insight

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. Unlike simple benzoyl chloride, the presence of electron-withdrawing groups (EWGs) at the 3- (Cl) and 4- (Br) positions influences the reaction kinetics:

-

Activation: The Lewis acid (AlCl₃) complexes with the acyl chloride chlorine.[2] The inductive effect of the 3-Cl and 4-Br atoms makes the carbonyl carbon highly electrophilic, facilitating the initial complexation.

-

Ionization: The complex cleaves to form the acylium ion (R-C≡O⁺) and the tetrachloroaluminate anion (AlCl₄⁻). Note: The EWGs slightly destabilize the acylium ion relative to unsubstituted benzoyl cation, necessitating strict moisture control to prevent competitive hydrolysis.

-

Substitution: The acylium ion attacks the aromatic substrate (e.g., Fluorobenzene) to form the resonance-stabilized Wheland intermediate (sigma complex).

-

Re-aromatization: A base (typically AlCl₄⁻ acting as a base) abstracts a proton, restoring aromaticity and releasing HCl and AlCl₃.

-

Product Complexation: The resulting ketone product forms a strong 1:1 complex with AlCl₃ via the carbonyl oxygen, requiring stoichiometric (rather than catalytic) amounts of Lewis acid.

Mechanism Visualization

Caption: Step-wise mechanism from Lewis acid activation to hydrolytic workup.

Experimental Protocol

Target Reaction: Synthesis of (4-Bromo-3-chlorophenyl)(4-fluorophenyl)methanone Scale: 10 mmol (Representative)

Materials

-

This compound (2.54 g, 10 mmol)

-

Fluorobenzene (1.15 g, 12 mmol, 1.2 equiv)

-

Aluminum Chloride (AlCl₃), anhydrous (1.46 g, 11 mmol, 1.1 equiv)

-

Dichloromethane (DCM), anhydrous (20 mL)

-

1M HCl (aqueous) for quenching

Step-by-Step Procedure

1. Catalyst Suspension (0 min):

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel.

-

Flush with Nitrogen/Argon.

-

Add AlCl₃ (1.46 g) followed by anhydrous DCM (10 mL) .

-

Cool the suspension to 0–5 °C using an ice bath.[3]

2. Reagent Addition (15 min):

-

Dissolve This compound (2.54 g) and Fluorobenzene (1.15 g) in DCM (10 mL) .

-

Transfer this solution to the addition funnel.

-

Critical Step: Add the reagent mixture dropwise to the AlCl₃ suspension over 15–20 minutes. Maintain internal temperature <10 °C to control HCl evolution.

-

Observation: The mixture typically turns yellow or orange upon addition.

3. Reaction Phase (2–4 hours):

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

-

Stir for 2–4 hours.

-

Monitoring: Check progress via TLC (Hexane/EtOAc 9:1) or HPLC.[2] The acid chloride spot should disappear.

4. Quenching & Workup:

-

Cool the mixture back to 0 °C.

-

Slowly pour the reaction mixture into a beaker containing 50 g crushed ice and 10 mL 1M HCl . Caution: Exothermic hydrolysis.

-

Stir vigorously until the solid aluminum salts dissolve and two clear layers form.

-

Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 15 mL).

5. Purification:

-

Wash combined organics with Brine (20 mL), then saturated NaHCO₃ (20 mL) to remove traces of benzoic acid byproducts.

-

Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[2]

-

Recrystallization: If necessary, recrystallize from Ethanol or Hexane/EtOAc to yield the pure benzophenone.

Workflow Diagram

Caption: Operational workflow for the acylation protocol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Catalyst deactivation by moisture.[3] | Ensure AlCl₃ is fresh and yellow/grey (not white powder). Use strictly anhydrous DCM. |

| Unreacted Acid Chloride | Insufficient Catalyst. | The ketone product sequesters 1 equiv of AlCl₃. Use 1.1–1.2 equiv minimum. |

| Isomer Mixture | Substrate directing effects.[3] | Fluorobenzene directs para predominantly. If ortho isomer is high, lower the reaction temperature (-10 °C) to improve selectivity. |

| Hydrolysis Product | Wet reagents. | If 4-bromo-3-chlorobenzoic acid is observed, dry the solvent and check the inert gas line. |

Safety & Handling

-

Corrosive: this compound causes severe skin burns and eye damage. Handle in a fume hood.

-

HCl Evolution: The reaction generates HCl gas.[4] Use a scrubber or vent to a fume hood exhaust.

-

Hydrolysis: Reacts violently with water.[5] Do not add water directly to the acid chloride.

References

-

ChemicalBook. (n.d.). This compound Properties and CAS 21900-32-3. Retrieved from

-

BenchChem. (2025).[2][3][6] Friedel-Crafts Acylation with 4-Bromobenzoyl Chloride: Technical Support & Protocols. Retrieved from

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [7]

-

Chemistry Steps. (2025). Friedel-Crafts Acylation Mechanism and Guide. Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Bromo-4-chlorobenzoyl chloride | C7H3BrCl2O | CID 20229730 - PubChem [pubchem.ncbi.nlm.nih.gov]

using 4-Bromo-3-chlorobenzoyl chloride as a pharmaceutical intermediate

Application Note: AN-PHARM-2026-BCBC Title: Sequential Functionalization Strategies Using 4-Bromo-3-chlorobenzoyl Chloride as a Bifunctional Pharmaceutical Scaffold

Executive Summary

This compound (CAS 21900-32-3) is a high-value electrophilic building block in medicinal chemistry. Its utility extends beyond simple acylation; it serves as a tri-functional scaffold enabling programmable diversity. The compound features three distinct reactive sites with well-defined chemoselectivity tiers: the acid chloride (electrophilic acyl substitution), the C4-bromide (rapid oxidative addition), and the C3-chloride (latent electrophile).

This guide outlines the protocols for leveraging this hierarchy to synthesize complex pharmaceutical intermediates, specifically targeting kinase inhibitors and biaryl-based ligands where halogen-directed metabolic stability is required.

Chemical Profile & Reactivity Hierarchy

| Property | Specification |

| CAS Number | 21900-32-3 |

| Formula | C₇H₃BrCl₂O |

| MW | 253.91 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 58–60 °C |

| Storage | Inert atmosphere (Ar/N₂), 2–8°C. Moisture sensitive (hydrolyzes to acid). |

The Chemoselectivity Gradient

The strategic value of this scaffold lies in the reactivity gap between its functional groups. This allows for "telescoped" or sequential synthesis without the need for protecting groups.

-

Tier 1 (Most Reactive): Acyl Chloride (–COCl) . Reacts with nucleophiles (amines, alcohols) at -10°C to RT.

-

Tier 2 (Intermediate): C4-Bromide . Activated by the para-carbonyl group (electron-withdrawing), facilitating facile oxidative addition by Pd(0) catalysts at mild temperatures (40–60°C).

-

Tier 3 (Least Reactive): C3-Chloride . Sterically hindered and electronically less activated (meta-position). Requires forcing conditions or specialized bulky phosphine ligands (e.g., XPhos, RuPhos) to react.

Figure 1: The sequential reactivity hierarchy allows for programmable library generation.

Application Architectures

Metabolic Blocking & Bioisosterism

In drug design, the 3-chloro-4-bromo motif is often retained in the final API to modulate metabolic stability.

-

CYP450 Blocking: The halogen substitution pattern blocks the para and meta positions from hydroxylation by Cytochrome P450 enzymes.

-

Halogen Bonding: The bromine atom can participate in halogen bonding with carbonyl backbone residues in protein binding pockets (e.g., hinge regions of kinases).

Sequential Cross-Coupling Workflow

The following workflow describes the synthesis of a biaryl amide library.

Figure 2: Sequential functionalization workflow preserving the C-Cl bond for late-stage diversity.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Formation

Objective: To convert the acid chloride to an amide without affecting the halogen handles.

Reagents:

-

This compound (1.0 equiv)

-

Primary/Secondary Amine (1.05 equiv)

-

Triethylamine (TEA) or DIPEA (1.2 equiv)

-

Dichloromethane (DCM), Anhydrous

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen. Add the amine (10 mmol) and TEA (12 mmol) to anhydrous DCM (40 mL).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition: Dissolve this compound (10 mmol, 2.54 g) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The acid chloride spot (high Rf, unstable) should disappear.

-

Workup: Quench with 1M HCl (20 mL) to remove unreacted amine. Separate layers. Wash organic layer with Sat. NaHCO₃ (to remove hydrolysis byproducts) and Brine.

-

Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

Expert Tip: Avoid using nucleophilic bases (like pyridine) in large excess if the reaction is heated, as they can occasionally catalyze halogen displacement in highly electron-deficient rings, though rare at this stage.

Protocol B: Regioselective Suzuki-Miyaura Coupling (C4-Br)

Objective: To couple an aryl boronic acid selectively at the C4-Br position, leaving the C3-Cl intact.

Reagents:

-

Amide Intermediate (from Protocol A) (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for high selectivity toward Br over Cl.

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Degassing: In a reaction vial, combine the Amide (1.0 mmol), Aryl Boronic Acid (1.1 mmol), and Pd(dppf)Cl₂ (0.03 mmol). Evacuate and backfill with Nitrogen (3x).

-

Solvation: Add degassed 1,4-Dioxane (5 mL) and 2M Na₂CO₃ (1 mL).

-

Reaction: Heat to 60°C for 4–6 hours. Critical: Do not exceed 80°C. Higher temperatures may initiate competitive coupling at the C3-chloride site.

-

Monitoring: Monitor by HPLC/LC-MS. Look for the mass shift corresponding to the loss of Br and addition of the aryl group. If C3-coupling is observed (double addition), lower temperature to 45°C and increase reaction time.

-

Workup: Dilute with EtOAc, wash with water and brine. Purify via silica gel flash chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Hydrolysis of Acid Chloride | Moisture in solvent or atmosphere. | Use anhydrous DCM/THF. Ensure glassware is flame-dried. Store starting material under Argon. |

| Loss of Chemoselectivity (Cl reacting) | Temperature too high or catalyst too active. | Reduce temp to <60°C. Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂. Avoid bulky, electron-rich phosphines (like Buchwald ligands) in the first coupling step. |

| Low Yield in Amidation | HCl salt formation trapping amine. | Ensure >1.0 equiv of auxiliary base (TEA/DIPEA) is present to scavenge HCl. |

| Debromination (Proto-debromination) | Hydride source present or excessive heating. | Avoid alcoholic solvents (EtOH/MeOH) in the Suzuki step; use Dioxane/Toluene. |

Safety & Handling (SDS Summary)

-

Hazards: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

-

Lachrymator: The compound releases HCl upon hydrolysis and is a potent lachrymator. Handle strictly in a fume hood.

-

PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat.

-

Spill Cleanup: Neutralize with solid sodium bicarbonate before wiping up. Do not use water directly on the neat solid (violent hydrolysis).

References

-

BenchChem. Acylation of primary amines with 4-Bromobenzoyl chloride protocol. Retrieved from

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc. 2023, 14, 105.[2] Retrieved from

-

National Institutes of Health (PMC). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions. Retrieved from

-

Fisher Scientific. Safety Data Sheet: this compound. Retrieved from

-

Organic Chemistry Portal. Suzuki Coupling Mechanism and Selectivity. Retrieved from

Sources

nucleophilic acyl substitution reactions of 4-Bromo-3-chlorobenzoyl chloride

Technical Guide: Optimizing Nucleophilic Acyl Substitution of 4-Bromo-3-chlorobenzoyl Chloride

Strategic Overview: The "Scaffold-First" Approach

This compound (CAS: 21900-32-3) is not merely a reagent; it is a bifunctional linchpin in medicinal chemistry. Its value lies in its orthogonal reactivity profile.

-

The Acyl Chloride (C1): The most reactive site, allowing for immediate attachment to a core scaffold (amine or alcohol) via nucleophilic acyl substitution.[1]

-

The Aryl Halides (C3-Cl, C4-Br): These remain intact during acyl substitution, serving as "latent" handles for subsequent transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Key Insight: The 4-bromo and 3-chloro substituents are electron-withdrawing groups (EWG). Inductively, they pull electron density from the benzene ring, which in turn destabilizes the carbonyl bond. This makes the carbonyl carbon significantly more electrophilic than in unsubstituted benzoyl chloride, resulting in faster reaction kinetics but higher susceptibility to hydrolysis.

Mechanistic Principles & Visualization

The reaction follows the classic Addition-Elimination pathway. However, the presence of the halogen atoms at the meta (Cl) and para (Br) positions lowers the energy barrier for the initial nucleophilic attack.

Figure 1: Reaction Mechanism & Electronic Influences

Caption: The electron-withdrawing nature of the 3-Cl and 4-Br substituents activates the carbonyl carbon, accelerating the initial nucleophilic attack compared to standard benzoyl chlorides.

Application Protocols

Protocol A: High-Throughput Amide Synthesis (Library Generation)

Best for: Parallel synthesis of drug candidates.

Rationale: This protocol uses a biphasic or homogeneous organic system with an organic base (DIPEA/TEA) to scavenge the HCl byproduct, driving the equilibrium forward.

Reagents:

-

Substrate: Primary/Secondary Amine (1.0 equiv)

-

Reagent: this compound (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

-

Preparation: In a 20 mL scintillation vial (or reaction block), dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Activation: Add DIPEA (1.5 mmol, 261 µL). Stir at 0°C (ice bath) for 5 minutes.

-

Why 0°C? Although the reaction works at RT, cooling prevents potential side reactions (e.g., bis-acylation) due to the heightened reactivity of this specific acyl chloride.

-

-

Addition: Add This compound (1.1 mmol, ~280 mg) slowly as a solution in DCM (1 mL).

-

Visual Check: A mild exotherm may occur. Fuming is possible if the solvent is wet (HCl generation).

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation (TLC/LCMS):

-

TLC: Check for disappearance of the amine (ninhydrin stain) and appearance of a UV-active product.

-

LCMS: Look for [M+H]+ peak. Note the isotope pattern: The 79Br/81Br and 35Cl/37Cl pattern is distinct (M, M+2, M+4).

-

-

Workup: Wash with 1N HCl (to remove excess amine/DIPEA), then sat. NaHCO3 (to remove hydrolyzed acid byproduct), then Brine. Dry over MgSO4.

Protocol B: Friedel-Crafts Acylation (Scaffold Construction)

Best for: Synthesizing diaryl ketones.

Rationale: The acyl chloride acts as the electrophile source to generate an acylium ion using a Lewis Acid catalyst.[2]

Reagents:

-

Substrate: Electron-rich Arene (e.g., Anisole, Toluene) (1.0 equiv)

-

Reagent: this compound (1.0 equiv)

-

Catalyst: Aluminum Chloride (AlCl3) (1.1 - 1.2 equiv)

-

Solvent: DCM or 1,2-Dichloroethane.

Step-by-Step Methodology:

-

Catalyst Slurry: Suspend AlCl3 (1.2 mmol) in anhydrous DCM (5 mL) at 0°C under Nitrogen/Argon.

-

Acyl Chloride Addition: Add This compound (1.0 mmol) dropwise. Stir for 15 mins to form the acylium complex.

-

Substrate Addition: Add the Arene (1.0 mmol) dropwise.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT.

-

Critical Control: If the arene is deactivated, reflux may be required, but beware of de-halogenation side reactions.

-

-

Quench: Pour the mixture slowly onto ice/HCl . This breaks the Aluminum-product complex.

Troubleshooting & Critical Control Points

Table 1: Common Failure Modes and Solutions

| Issue | Symptom | Root Cause | Corrective Action |

| Hydrolysis | White solid precipitate (Acid); LCMS shows mass -17 (OH vs Cl). | Wet solvent or high humidity. | Use anhydrous solvents (molecular sieves). Flush headspace with Argon. |

| Bis-Acylation | Mass spectrum shows 2x Acyl group. | Excess acid chloride; Temperature too high. | Strict 1:1 stoichiometry; Maintain 0°C during addition; Add acid chloride to the amine. |

| Low Yield | Incomplete conversion. | HCl salt formation of the starting amine. | Ensure >1.5 eq of Base (DIPEA/TEA) is used to scavenge HCl. |

| Color Change | Darkening/Tarry mixture. | Exothermic decomposition.[] | Slow addition rate; Ensure efficient stirring. |

Decision Workflow

Figure 2: Experimental Decision Tree

Caption: Decision tree for selecting the optimal reaction conditions based on the nucleophile type.

Safety & Handling (E-E-A-T)

-

Lachrymator: This compound is a potent lachrymator (tear gas agent). Always handle in a functioning fume hood.

-

Corrosive: Reacts with skin moisture to produce HCl, causing severe chemical burns. Wear nitrile gloves and safety goggles.

-

Water Reactivity: Reacts violently with water. Store in a desiccator or under inert gas.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound. Retrieved October 26, 2025.

-

BenchChem. (2025).[4] Acylation of primary amines with 4-Bromobenzoyl chloride protocol. (General protocol adapted for 3-Cl analog). [4]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Section on Friedel-Crafts Acylation).[4][5][6][7]

-

PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine.

Sources

- 1. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]

- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. savemyexams.com [savemyexams.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

Application Notes and Protocols for the Acylation of Amines with 4-Bromo-3-chlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond via the acylation of amines with acyl chlorides is a cornerstone of modern organic synthesis, particularly within the realms of pharmaceutical and materials science. This application note provides a comprehensive guide to the reaction of 4-bromo-3-chlorobenzoyl chloride with various amines. The resulting N-substituted-4-bromo-3-chlorobenzamides are valuable intermediates, possessing two halogen atoms on the phenyl ring that offer distinct opportunities for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: Nucleophilic Acyl Substitution

The reaction between this compound and an amine proceeds through a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

Reaction Parameters and Optimization

The success of the acylation reaction is contingent on several key parameters. Careful consideration and optimization of these factors are crucial for achieving high yields and purity of the desired amide product.

Choice of Amine:

The nucleophilicity of the amine plays a significant role in the reaction rate.

-

Aliphatic amines (primary and secondary): These are generally more nucleophilic than aromatic amines and react readily with this compound, often at room temperature or below.

-

Aromatic amines (anilines): The nucleophilicity of anilines is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it. For less reactive anilines, heating may be necessary to drive the reaction to completion.[2]

Solvent Selection:

The choice of solvent is critical for ensuring that all reactants remain in solution and for controlling the reaction temperature. Anhydrous (dry) solvents are essential to prevent the hydrolysis of the highly reactive acyl chloride to the corresponding carboxylic acid.[3]

-

Aprotic solvents: Dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and toluene are commonly used. DCM is a good general-purpose solvent for these reactions at or below room temperature. Toluene can be employed for reactions requiring higher temperatures.[4]

-

Polar aprotic solvents: In some cases, particularly with less soluble amines, solvents like N,N-dimethylformamide (DMF) can be used, although this can sometimes complicate product isolation.

Base Selection:

A non-nucleophilic organic base is typically added to scavenge the HCl generated during the reaction.

-

Tertiary amines: Triethylamine (TEA) and pyridine are the most common choices. They are effective at neutralizing HCl without competing with the primary or secondary amine in the acylation reaction.[4] An excess of the reacting amine can also serve as the base, though this is generally less efficient.

Temperature Control:

The reaction of this compound with amines is often exothermic.[2]

-

Initial cooling: It is standard practice to cool the reaction mixture (typically to 0 °C using an ice bath) before the dropwise addition of the acyl chloride. This helps to control the initial exotherm and minimize the formation of side products.

-

Reaction temperature: For most aliphatic amines and activated aromatic amines, the reaction proceeds to completion upon warming to room temperature. Less reactive amines may require heating.[5]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the acylation of various amines with substituted benzoyl chlorides. These conditions can be adapted for reactions with this compound.

| Amine Substrate | Solvent | Base | Temperature | Reaction Time (Typical) |

| Primary Aliphatic Amine (e.g., Benzylamine) | Dichloromethane (DCM) | Triethylamine (TEA) | 0 °C to Room Temp. | 1 - 4 hours |

| Secondary Aliphatic Amine (e.g., Piperidine) | Dichloromethane (DCM) | Triethylamine (TEA) | 0 °C to Room Temp. | 1 - 4 hours |

| Primary Aromatic Amine (e.g., Aniline) | Dichloromethane (DCM) or Toluene | Pyridine or TEA | 0 °C to Room Temp. or Reflux | 2 - 16 hours |

| Substituted Aniline (electron-rich) | Dichloromethane (DCM) | Pyridine or TEA | 0 °C to Room Temp. | 2 - 6 hours |

| Substituted Aniline (electron-poor) | Toluene or DMF | Pyridine or TEA | Room Temp. to Reflux | 4 - 24 hours |

Experimental Protocols

Safety Precaution: this compound is a corrosive and moisture-sensitive solid. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is thoroughly dried before use.

Protocol 1: General Procedure for the Acylation of a Primary Aliphatic Amine (e.g., Benzylamine)

Materials:

-

Benzylamine

-

This compound

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.

-

Slowly add the this compound solution dropwise to the stirred amine solution over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.[4]

Protocol 2: General Procedure for the Acylation of a Primary Aromatic Amine (e.g., 4-Bromoaniline)

Materials:

-

4-Bromoaniline

-

This compound

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-bromoaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.

-

Slowly add the this compound solution dropwise to the stirred aniline solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 4-16 hours. For less reactive anilines, the reaction mixture may be heated to reflux in a solvent like toluene. Monitor the reaction progress by TLC.

-

Follow the workup and purification steps as described in Protocol 1 (steps 7-10).

Mandatory Visualization

Caption: Experimental workflow for the synthesis of N-substituted-4-bromo-3-chlorobenzamides.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Inactive amine (protonated) - Hydrolyzed acyl chloride - Insufficient reaction time/temperature | - Ensure an adequate amount of base is used.[7] - Use anhydrous solvents and reagents; handle acyl chloride under inert atmosphere.[3] - Monitor the reaction by TLC and extend the reaction time or increase the temperature if necessary. |

| Formation of a White Precipitate (Carboxylic Acid) | - Hydrolysis of this compound due to moisture. | - Use rigorously dried glassware and anhydrous solvents. - Perform the reaction under an inert atmosphere (N₂ or Ar). - The carboxylic acid can be removed during the basic wash (NaHCO₃) in the workup.[6] |

| Diacylation of Primary Amine | - Using a large excess of the acyl chloride. - Highly reactive primary amine. | - Use a slight excess of the amine or a 1:1 stoichiometry. - Add the acyl chloride solution slowly to the amine solution at a low temperature. |

| Difficult Purification | - Presence of unreacted starting materials or byproducts with similar polarity to the product. | - Optimize the aqueous wash steps to remove as many impurities as possible. - For recrystallization, screen various solvent systems.[8][9] - For column chromatography, optimize the eluent system for better separation. |

References

-

Why did my amide syntesis does not work? - ResearchGate. [Link]

-

Purification of Organic Compounds by Recrystallization | PDF | Chemistry - Scribd. [Link]

-

EXPERIMENT (3) Recrystallization. [Link]

-

Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC. [Link]

-

Purification: How To - Chemistry - University of Rochester. [Link]

-

Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins - UniCA IRIS. [Link]

-

synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. [Link]

Sources

- 1. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]

- 2. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. physics.emu.edu.tr [physics.emu.edu.tr]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Application Note: One-Pot Synthesis Strategies Involving 4-Bromo-3-chlorobenzoyl Chloride

This Application Note and Protocol guide details the one-pot synthesis methodologies involving 4-Bromo-3-chlorobenzoyl chloride (CAS 21900-32-3). This reagent is a critical electrophile in medicinal chemistry, particularly for introducing the metabolically stable and lipophilic 4-bromo-3-chlorophenyl moiety into drug scaffolds (e.g., TAAR1 agonists, kinase inhibitors).

Introduction & Strategic Value

The 4-bromo-3-chlorobenzoyl moiety is a "privileged scaffold" in drug discovery.[1] The specific substitution pattern offers two distinct strategic advantages:

-

Orthogonal Functionalization: The presence of both bromine and chlorine allows for sequential cross-coupling reactions (e.g., selective Suzuki-Miyaura coupling at the more reactive C-Br bond, followed by Buchwald-Hartwig amination at the C-Cl bond).[1]

-

Metabolic Blocking: The 3,4-dihalogenation pattern effectively blocks the para-position from metabolic oxidation (CYP450 hydroxylation), significantly enhancing the half-life of the resulting drug candidate.

Why One-Pot? Isolating this compound is often inefficient due to its hydrolytic instability. Industrial and research best practices utilize telescoped (one-pot) protocols where the acid chloride is generated in situ from 4-bromo-3-chlorobenzoic acid and immediately reacted with nucleophiles. This approach minimizes exposure to atmospheric moisture, reduces solvent waste, and improves overall yield.

Core Reaction Pathways (Visualized)

The following diagram outlines the central role of this intermediate in one-pot diversity-oriented synthesis.

Caption: Divergent synthesis pathways utilizing this compound generated in situ.

Detailed Experimental Protocols

Protocol A: Telescoped Synthesis of Amide Drug Scaffolds

Application: Synthesis of TAAR1 ligands and kinase inhibitors.[1] Mechanism: In situ activation followed by nucleophilic acyl substitution.[1]

Reagents:

-

4-Bromo-3-chlorobenzoic acid (1.0 equiv)[1]

-

Oxalyl chloride (1.2 equiv) or Thionyl chloride (2.0 equiv)[1]

-

Catalytic DMF (2-3 drops)

-

Target Amine (1.1 equiv)[1]

-

DIPEA (Diisopropylethylamine) (2.5 equiv)[1]

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

-

Activation (Acid Chloride Generation):

-

Charge a flame-dried round-bottom flask with 4-bromo-3-chlorobenzoic acid (e.g., 5.0 g) and anhydrous DCM (50 mL) under N₂ atmosphere.

-

Add catalytic DMF (0.1 mL).

-

Add oxalyl chloride dropwise at 0°C. Caution: Gas evolution (CO, CO₂, HCl).

-

Allow the mixture to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases and the solution becomes clear.

-

Checkpoint: Aliquot 50 µL into MeOH. TLC should show complete conversion to the methyl ester (indicating full acid chloride formation).

-

Evaporation (Optional but Recommended): Remove excess oxalyl chloride/DCM under reduced pressure, then re-dissolve the residue in fresh anhydrous THF. Note: If using Thionyl Chloride, this step is mandatory to remove acidic byproducts.[1]

-

-

Coupling (One-Pot Continuation):

-

Cool the solution of the freshly generated this compound to 0°C.

-

Add the solution of the Target Amine and DIPEA in THF dropwise over 15 minutes.

-

Warm to RT and stir for 4–12 hours.

-

-

Workup:

-

Quench with saturated NaHCO₃ solution.

-

Extract with EtOAc, wash with 1M HCl (to remove unreacted amine) and brine.

-

Dry over Na₂SO₄ and concentrate.

-

Data Validation:

| Parameter | Specification |

|---|---|

| Yield | Typically 85–95% (telescoped) |

| Purity (HPLC) | >98% after recrystallization |

| Key IR Signal | Disappearance of broad -OH (3000 cm⁻¹) and shift of C=O from ~1680 (acid) to ~1640 cm⁻¹ (amide).[1] |

Protocol B: One-Pot Synthesis of 1,3,4-Oxadiazoles

Application: Creation of bioisosteres for carboxylic acids/esters in drug design.[1] Mechanism: Acylation of a hydrazide followed by dehydrative cyclization in the same vessel.

Reagents:

-

This compound (generated in situ as per Protocol A)

-

Aryl Hydrazide (1.0 equiv)[1]

-

Phosphorus Oxychloride (POCl₃) (Excess, acts as solvent/reagent)[1]

Methodology:

-

Acylation:

-

To the crude residue of this compound (from Protocol A, Step 1), add the aryl hydrazide (1.0 equiv).

-

Add POCl₃ (5–10 volumes).

-

-

Cyclization:

-

Reflux the mixture at 100–110°C for 6–8 hours.

-

Mechanism:[2] The intermediate diacylhydrazine forms and immediately undergoes cyclodehydration driven by POCl₃.

-

-

Quenching (Critical Safety Step):

-

Cool to RT.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Exothermic reaction.[1]

-

Neutralize with NaOH or NH₄OH to precipitate the solid oxadiazole product.

-

-

Purification:

-

Filter the precipitate and recrystallize from Ethanol/Water.

-

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete activation of acid.[1] | Ensure DMF catalyst is fresh. If using SOCl₂, reflux is often required (unlike Oxalyl chloride). |

| Hydrolysis Product | Moisture ingress during "one-pot" transfer. | Use a cannula transfer for the acid chloride solution; do not expose to air. |

| Impurity: Dimer | Anhydride formation.[1] | Ensure excess Thionyl/Oxalyl chloride is fully removed before adding the nucleophile. |

| Violent Exotherm | Fast addition of amine.[1] | Amine addition to acid chlorides is highly exothermic. Always cool to 0°C or -10°C during addition. |

References

-

BenchChem. (2025).[3] A Comparative Analysis of the Reactivity of 4-Bromobenzoyl Chloride and 4-Chlorobenzoyl Chloride. BenchChem Application Notes. Link

-

World Intellectual Property Organization. (2012).[1] Heterocyclic amine derivatives as TAAR1 agonists. Patent WO2012126922A1.[1] (Describes the use of this compound in the synthesis of trace amine-associated receptor ligands). Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12594302, 4-Bromo-3-chlorobenzoic acid. PubChem.[1][4][5] Link

-

Royal Society of Chemistry. (2021). One-pot synthesis of functionalized ketones via organomanganese reagents. Organic & Biomolecular Chemistry. Link

Sources

- 1. 4-Bromo-3-chlorobenzoic acid | C7H4BrClO2 | CID 12594302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - this compound (C7H3BrCl2O) [pubchemlite.lcsb.uni.lu]

- 5. 3-Bromo-4-chlorobenzoyl chloride | C7H3BrCl2O | CID 20229730 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

preventing hydrolysis of 4-Bromo-3-chlorobenzoyl chloride during storage

Technical Support Center: 4-Bromo-3-chlorobenzoyl chloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth technical information and practical advice to ensure the stability and reactivity of this important chemical intermediate throughout its storage and use in your experiments. As a moisture-sensitive compound, proper handling is crucial for successful outcomes in pharmaceutical and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound is fuming upon opening the container. Is this normal?

A1: Yes, it is quite normal for this compound, like other acyl chlorides, to fume when exposed to atmospheric moisture.[1][2] This fuming is the result of a rapid reaction with water vapor (hydrolysis) to produce hydrogen chloride (HCl) gas, which then appears as white fumes.[3][4][5] While this is an expected characteristic, excessive fuming could indicate improper storage or a compromised container seal, leading to degradation of the reagent.

Q2: The material, which was initially a powder, now appears clumpy or has solidified. What does this mean?

A2: Clumping or solidification of the powdered this compound is a strong indicator of moisture exposure and subsequent hydrolysis.[6] The product of hydrolysis is 4-bromo-3-chlorobenzoic acid, which is a solid, and its formation can cause the material to cake together. This suggests that the integrity of the compound has been compromised.

Q3: How does hydrolysis affect the performance of this compound in my reaction?

A3: Hydrolysis converts the highly reactive acyl chloride into the less reactive carboxylic acid.[5][7] This will significantly reduce the yield of your desired product, as the carboxylic acid will not participate in the intended acylation reaction under the same conditions. In some cases, the presence of the carboxylic acid and liberated HCl can also lead to unwanted side reactions.

Troubleshooting Guide

Here we address specific issues you might encounter and provide actionable solutions.

Issue 1: Loss of Reactivity or Reduced Yield

-

Observation: Your acylation reaction is sluggish, incomplete, or results in a lower-than-expected yield.

-

Probable Cause: The primary reason for a loss of reactivity is the hydrolysis of the this compound to its corresponding carboxylic acid due to exposure to moisture.[5]

-

Troubleshooting Steps:

-

Assess the Reagent's Integrity: Visually inspect the reagent for any signs of clumping or a crystalline appearance. Note any strong, pungent odor beyond what is typical, which could indicate significant HCl evolution from hydrolysis.

-

Verify Solvent and Glassware Dryness: Ensure that all solvents used in the reaction are anhydrous and that glassware has been properly dried, for instance, by oven-drying overnight and cooling under an inert atmosphere like dry nitrogen or argon.[8]

-

Implement Inert Atmosphere Techniques: If not already in practice, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from coming into contact with the reaction mixture.[8][9]

-

Consider a Reagent Quality Check: If you suspect hydrolysis, you can perform a simple qualitative test. Carefully add a small amount of the suspect acyl chloride to water. A vigorous reaction with the evolution of misty fumes (HCl) suggests the presence of unreacted acyl chloride.[10] For a more quantitative assessment, techniques like IR spectroscopy (monitoring the disappearance of the C-Cl stretch and the appearance of the broad O-H stretch of the carboxylic acid) can be employed.

-

Use Fresh or Properly Stored Reagent: If hydrolysis is confirmed, it is best to use a fresh, unopened container of this compound for your reaction.

-

Issue 2: Inconsistent Reaction Outcomes

-

Observation: You are experiencing variability in your reaction results from one experiment to the next, even when using the same batch of reagent.

-

Probable Cause: Inconsistent handling and storage practices can lead to varying degrees of hydrolysis each time the reagent container is opened. Even brief exposure to humid air can degrade the material at the surface.[11]

-

Troubleshooting Steps:

-

Standardize Handling Procedures: Develop and adhere to a strict protocol for handling moisture-sensitive reagents. This includes minimizing the time the container is open and always working in a low-humidity environment or a glove box.[12]

-

Aliquot the Reagent: Upon receiving a new container, and in a dry, inert atmosphere, consider aliquoting the this compound into smaller, single-use containers. This minimizes the exposure of the bulk material to repeated cycles of opening and closing.[13]

-

Proper Resealing: After each use, ensure the container is tightly sealed. Using a secondary seal, such as wrapping the cap with paraffin film, can provide an extra barrier against moisture ingress.

-

Recommended Storage Protocols

Proper storage is the most critical factor in preventing the hydrolysis of this compound.

-

Primary Storage: The reagent should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[13][14][15] It is crucial to keep it separated from incompatible materials, especially water, alcohols, and strong bases.[16][17]

-

Inert Atmosphere: For long-term storage or after the container has been opened, storing it under a blanket of inert gas like nitrogen or argon is highly recommended.[18][19] This can be achieved by flushing the container with the inert gas before sealing.

-

Use of Desiccants: Storing the container inside a desiccator containing a suitable desiccant provides an additional layer of protection against ambient moisture.[12][20]

Desiccant Compatibility Table

| Desiccant Type | Suitability for Acyl Chlorides | Rationale |

| Molecular Sieves | Excellent | Highly efficient at scavenging moisture, even at low humidity levels, and are chemically inert towards acyl chlorides.[21][22] |

| Silica Gel | Good | A widely used and effective desiccant. Indicating silica gel can provide a visual cue for when it needs to be replaced or regenerated.[20][21] |

| Calcium Chloride | Good | An inexpensive and effective drying agent. |

| Calcium Sulfate (Drierite™) | Good | A reliable and neutral desiccant suitable for general use. |

| Phosphorus Pentoxide | Not Recommended | While a very powerful desiccant, it can react with trace amounts of hydrolyzed product and is generally too aggressive for this application. |

Experimental Workflow and Decision Making

Workflow for Handling this compound

Caption: Recommended workflow for handling this compound.

Troubleshooting Decision Tree for Suspected Hydrolysis

Caption: Decision tree for troubleshooting suspected hydrolysis.

By adhering to these guidelines, you can significantly extend the shelf-life and maintain the reactivity of your this compound, leading to more reliable and reproducible experimental results.

References

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

PubChem. Acetyl chloride. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

Environment, Health & Safety. Water Sensitive Chemicals. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

Capot Chemical. (2019, November 16). MSDS of 4-Bromo-3-chlorobenzyl bromide. Retrieved from [Link]

-

Desiccants for Industrial Chemical shipping & storage containers. Retrieved from [Link]

-

ICSC. ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

-

ResearchGate. (2023, February 1). Why should heat not be given in the reaction that benzoyl chloride is present? Retrieved from [Link]

-

Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

-

ChemistryStudent. Acyl Chlorides (A-Level). Retrieved from [Link]

-

YouTube. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. Retrieved from [Link]

-

Ibis Scientific, LLC. (2024, September 26). Discover the Most Effective Desiccant for Optimal Moisture Control. Retrieved from [Link]

-

Anshul Specialty Molecules. (2024, June 24). 4-Chlorobenzoyl Chloride. Retrieved from [Link]

-

Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

-

NICNAS. (2014, November 27). Benzoyl chloride: Human health tier II assessment. Retrieved from [Link]

-

University of Nevada, Reno. Chemical Storage Guidelines. Retrieved from [Link]

-

Cubework. Acid Chlorides Warehouse Storage. Retrieved from [Link]

-

Physics & Maths Tutor. 4.10 Organic Synthesis and Analysis. Retrieved from [Link]

-

The University of Maryland, Baltimore. Chemical Storage Guidelines. Retrieved from [Link]

-

Reddit. (2019, May 9). [A level chemistry] testing for an acyl chloride. Retrieved from [Link]

-

Pearson. What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. Retrieved from [Link]

-

Nature. (2024, November 14). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. Retrieved from [Link]

-

The University of Maryland, Baltimore. Chemical Storage. Retrieved from [Link]

-

M-CSA. 4-chlorobenzoyl-CoA dehalogenase. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

-

Ataman Kimya. BENZOYL CHLORIDE. Retrieved from [Link]

-

PubChemLite. This compound (C7H3BrCl2O). Retrieved from [Link]

-

YouTube. (2021, January 25). Part 7 - A Levels Organic Chem, Hydrolysis of Chlorobenzene, Halagenoalkane, Acylchloride. Retrieved from [Link]

-

ResearchGate. Insights into effect of chloride ion on the degradation of 4-bromo-2-chlorophenol by sulphate radical-based oxidation process. Retrieved from [Link]

Sources

- 1. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 2. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. savemyexams.com [savemyexams.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. desiccantpak.com [desiccantpak.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 10. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 11. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]

- 14. chemos.de [chemos.de]

- 15. cubework.com [cubework.com]

- 16. fishersci.com [fishersci.com]

- 17. wcu.edu [wcu.edu]

- 18. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. download.basf.com [download.basf.com]

- 20. Lab Desiccants and Drying Agents | Fisher Scientific [fishersci.com]

- 21. Discover the Most Effective Desiccant for Optimal Moisture Control Streampeak Group [streampeakgroup.com]

- 22. ibisscientific.com [ibisscientific.com]

optimizing solvent selection for 4-Bromo-3-chlorobenzoyl chloride reactions

Introduction: The Application Scientist’s Perspective

You are likely working with 4-Bromo-3-chlorobenzoyl chloride (CAS: 21900-32-3) because you need a highly functionalized aromatic scaffold.[1] The 4-bromo and 3-chloro substituents provide distinct handles for subsequent cross-coupling (e.g., Suzuki vs. Buchwald-Hartwig), while the acyl chloride is your immediate electrophile.[1]

The Critical Challenge: This compound is significantly more reactive than unsubstituted benzoyl chloride due to the inductive electron-withdrawing effects (-I) of the halogen atoms.[1] This increases the electrophilicity of the carbonyl carbon, making it:

-

Hyper-sensitive to moisture (rapid hydrolysis to the benzoic acid).[1]

-

Prone to side reactions in polar aprotic solvents (e.g., DMSO).

This guide replaces generic advice with specific, chemically grounded protocols for this specific building block.

Module 1: Critical Incompatibility (The "Do Not Use" List)

Q: Can I use DMSO or DMF to improve the solubility of this compound?

A: NO. STOP IMMEDIATELY.

-

The Issue (DMSO): Dimethyl sulfoxide (DMSO) is not an inert solvent for acyl chlorides. It acts as a nucleophile.[1][2] The oxygen atom of DMSO attacks the highly electrophilic carbonyl of your acid chloride, forming an acyloxy-sulfonium ion. This can lead to a violent, exothermic decomposition (Pummerer-type rearrangement) or the release of toxic chloromethyl methyl sulfide. Risk of Explosion.

-

The Issue (DMF): While DMF is used catalytically (Vilsmeier-Haack), using it as a bulk solvent with this acid chloride will generate the Vilsmeier reagent, consuming your starting material and potentially chlorinating other sites on your substrate.

Status: FORBIDDEN Action: Switch to Dichloromethane (DCM) , 2-Methyltetrahydrofuran (2-MeTHF) , or Toluene .[1]

Module 2: Nucleophilic Acyl Substitution (Amidation/Esterification)

Q: I am observing low yields and "wet" solid precipitates. Which solvent system optimizes conversion?

A: The issue is likely HCl trapping. You need a solvent that dissolves the acid chloride but allows the byproduct salt to precipitate or remain in a separate phase.

Recommended System: The "Green" Biphasic Switch

While Dichloromethane (DCM) is the traditional standard, 2-Methyltetrahydrofuran (2-MeTHF) is the superior choice for this lipophilic acid chloride.[1]

Why 2-MeTHF?

-

Solubility: Excellent solubility for the di-halogenated aromatic ring.[1]

-

Water Separation: Unlike THF, 2-MeTHF is immiscible with water.[1][3] This allows for a "wash-in-flask" workup where you can wash out the amine hydrochloride salts without evaporating the solvent first.[1]

-

Stability: Higher boiling point (80°C) than DCM (40°C) allows for higher reaction rates if the amine nucleophile is sluggish.

Protocol: Anhydrous Amidation

-

Dissolve this compound (1.0 equiv) in anhydrous 2-MeTHF (5–10 volumes).

-

Add Base: Add Triethylamine (TEA) or DIPEA (1.2 equiv). Note: The solution may warm slightly.

-

Add Nucleophile: Add your amine/alcohol dropwise at 0°C.

-

Monitoring: The reaction is usually instant. If using TLC, quench the aliquot in methanol (converts unreacted acid chloride to the methyl ester) to distinguish it from the hydrolyzed acid.

Data Visualization: Solvent Selection Logic

Figure 1: Decision matrix for solvent selection based on reaction type and processing requirements.[1]

Module 3: Friedel-Crafts Acylation

Q: My reaction turns into a black tar or stops at 50% conversion. What is happening?

A: This is likely a "Solubility vs. Deactivation" conflict.

In Friedel-Crafts acylation, the Lewis Acid (e.g., AlCl3) complexes with your acid chloride to form the acylium ion. This complex is often insoluble in non-polar solvents like hexane or dilute DCM, leading to "catalyst burial" where the active species precipitates out and stops reacting.

The Solvent Fix:

-

Standard: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1] These dissolve the starting material well. If the complex precipitates, increase solvent volume to 20 volumes.

-

For Stubborn Substrates: Nitrobenzene .[1] It dissolves the AlCl3-acylium complex completely, keeping the reaction homogeneous.[1] Warning: Nitrobenzene is toxic and difficult to remove (high boiling point).

-

Green Alternative: Ionic Liquids (e.g., [BMIM][PF6]) or Deep Eutectic Solvents (Choline Chloride/ZnCl2) are showing promise in literature for stabilizing acylium ions without the toxicity of nitrobenzene.

Module 4: Handling & Safety (Self-Validating Protocols)

Q: How do I safely quench the reaction without causing a volcano effect?

A: Never add water directly to the reaction mixture.

The hydrolysis of this compound releases HCl gas and heat.[1] If you add water to the reaction vessel, the solvent (especially if DCM) can flash-boil, spraying acid.

Correct Quenching Protocol:

-

Prepare Quench: Prepare a beaker with ice and saturated aqueous NaHCO3 (Sodium Bicarbonate).

-

Flow Control: Slowly pour the reaction mixture INTO the quench (not the other way around) with vigorous stirring.

-

Gas Management: Expect CO2 evolution (bubbling) if using bicarbonate.[1] Ensure the vessel is open (no sealed septa).

Comparative Solvent Data

| Solvent | Solubility (4-Br-3-Cl-BzCl) | Reactivity Risk | Workup Ease | Recommendation |

| DCM | High | Low | High (Volatile) | Standard |

| 2-MeTHF | High | Low | High (Phase sep) | Preferred (Green) |

| Toluene | Moderate | Low | Moderate | Good for heating |

| DMSO | High | EXPLOSIVE | N/A | DO NOT USE |

| Ethanol | High | Reacts (Solvolysis) | N/A | DO NOT USE |

| DMF | High | High (Side rxn) | Low | Avoid |

References

-

BenchChem. (2025).[1][3][4] The Rise of a Greener Alternative: Replacing Dichloromethane with 2,2-Dimethyltetrahydrofuran.[1][3] Retrieved from

-

MacMillan, D. S., et al. (2012).[5] Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from

-

Sigma-Aldrich. (2025).[1] Greener Solvent Alternatives: 2-Methyltetrahydrofuran & CPME.[1][6] Retrieved from [1]

-

Chemistry-Chemists. (n.d.). Technical Bulletin: Reaction Solvent Dimethyl Sulfoxide (DMSO) - Hazards with Acyl Chlorides. Retrieved from [1]

-

Tran, P. H., et al. (2016).[7] An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent. RSC Advances. Retrieved from

Sources

- 1. echemi.com [echemi.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]

troubleshooting low reactivity of 4-Bromo-3-chlorobenzoyl chloride

Topic: Troubleshooting Low Reactivity in Nucleophilic Acyl Substitution & Friedel-Crafts Acylations Audience: Senior Researchers, Process Chemists, and Medicinal Chemistry Leads Document ID: TS-BC-4Br3Cl-001

Executive Summary & Core Directive

The "Low Reactivity" Paradox: Researchers often report "low reactivity" with 4-Bromo-3-chlorobenzoyl chloride. This is chemically counter-intuitive. The presence of electron-withdrawing halogens (Inductive effect: -I > +R) on the benzene ring renders the carbonyl carbon more electrophilic than unsubstituted benzoyl chloride.

Therefore, if you observe sluggish reaction rates, the issue is rarely intrinsic electronic deactivation. It is almost invariably due to:

-

Hydrolysis: The reagent has degraded to the carboxylic acid (which is unreactive to nucleophiles without activation).

-

Steric Mismatch: The nucleophile is hindered, or the ortho-chloro substituent is blocking the approach trajectory.

-

Solvent Quenching: Protic impurities destroying the reagent in situ.

Immediate Action: Do not simply heat the reaction longer. Verify reagent integrity first.

Diagnostic Workflow (Visual Guide)

Use this decision tree to identify the root cause of failure before altering reaction parameters.

Figure 1: Diagnostic logic flow for troubleshooting reactivity issues. Note the stark difference in melting points between the active chloride and the inactive acid.

Module 1: Reagent Integrity (The "Melting Point" Test)

The most common failure mode is the inadvertent use of 4-Bromo-3-chlorobenzoic acid. Benzoyl chlorides are moisture-sensitive; even brief exposure to humid air can cause surface hydrolysis.

Q: How can I instantly tell if my reagent is bad without running an NMR? A: Check the Melting Point. The difference is massive (>160°C).

| Property | Active Reagent (Acid Chloride) | Dead Reagent (Carboxylic Acid) |

| Chemical Name | This compound | 4-Bromo-3-chlorobenzoic acid |

| Melting Point | 58 – 60 °C | 220 – 224 °C |